
6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile
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Overview
Description
6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its unique chemical structure, which includes a trifluoromethyl group, a cyano group, and a ketone functional group. These features contribute to its diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 2-cyanoacetamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the cyclization process . The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
- 4-aryl-6-methyl-7a-(trifluoromethyl)-2,4a,5,6,7,7a-hexahydropyrano[2,3-c]pyrrol-2-ones
Uniqueness
Compared to similar compounds, 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C8H5F3N2O |
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Molecular Weight |
202.13 g/mol |
IUPAC Name |
6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2,5H,1H3 |
InChI Key |
YIUDUGMYXOAWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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